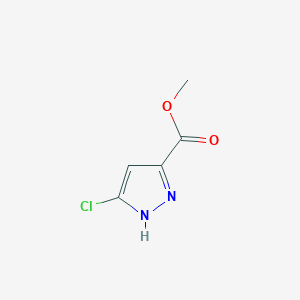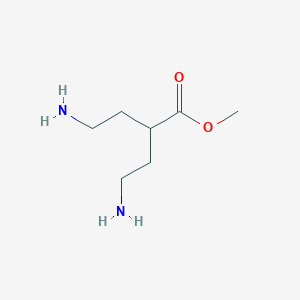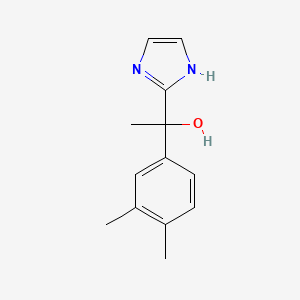![molecular formula C10H16N2 B1458760 2-Azaspiro[4.5]decan-4-carbonitril CAS No. 1935231-15-4](/img/structure/B1458760.png)
2-Azaspiro[4.5]decan-4-carbonitril
Übersicht
Beschreibung
2-Azaspiro[4.5]decane-4-carbonitrile is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azaspiro[4.5]decane-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azaspiro[4.5]decane-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie kann die Einarbeitung von ASDC in arzneimittelähnliche Moleküle zur Entdeckung neuer Behandlungen führen. Seine Fähigkeit, bestimmte natürliche Verbindungen nachzuahmen, ermöglicht es Forschern, seine Verwendung bei der Modulation biologischer Pfade oder Zielstrukturen zu untersuchen.
Jede Anwendung von ASDC ist ein Beweis für seine Vielseitigkeit und sein Potenzial in der wissenschaftlichen Forschung. Seine Strukturmerkmale ermöglichen es ihm, ein zentrales Element in verschiedenen Bereichen zu sein, das zu Fortschritten in Wissenschaft und Technologie beiträgt .
Biochemische Analyse
Biochemical Properties
2-Azaspiro[4.5]decane-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. The interaction between 2-Azaspiro[4.5]decane-4-carbonitrile and cGAS results in the inhibition of cGAS activity, which can modulate the immune response and inflammation . Additionally, 2-Azaspiro[4.5]decane-4-carbonitrile may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of 2-Azaspiro[4.5]decane-4-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Azaspiro[4.5]decane-4-carbonitrile can reduce lung inflammation and alleviate histopathological changes in a mouse model of acute lung injury . This indicates its potential to modulate inflammatory responses and impact cellular processes related to inflammation and immune response.
Molecular Mechanism
At the molecular level, 2-Azaspiro[4.5]decane-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activity of cGAS by binding to its active site, preventing the synthesis of cyclic GMP–AMP (cGAMP), a secondary messenger involved in the immune response . This inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately modulating the immune response and inflammation. Additionally, 2-Azaspiro[4.5]decane-4-carbonitrile may influence other molecular targets, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Azaspiro[4.5]decane-4-carbonitrile in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Over time, the effects of 2-Azaspiro[4.5]decane-4-carbonitrile on cellular function may vary, with long-term exposure potentially leading to changes in cellular responses and adaptation. In vitro and in vivo studies are essential to understand the temporal effects and long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 2-Azaspiro[4.5]decane-4-carbonitrile vary with different dosages in animal models. In a mouse model of acute lung injury, oral administration of 30 mg/kg of 2-Azaspiro[4.5]decane-4-carbonitrile significantly reduced lung inflammation and alleviated histopathological changes . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound.
Transport and Distribution
The transport and distribution of 2-Azaspiro[4.5]decane-4-carbonitrile within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The distribution of 2-Azaspiro[4.5]decane-4-carbonitrile within the body can influence its therapeutic efficacy and potential side effects.
Eigenschaften
IUPAC Name |
2-azaspiro[4.5]decane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBIBOLRNGTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)



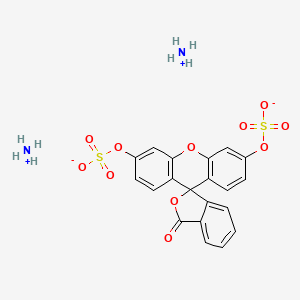
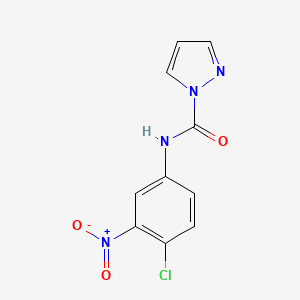
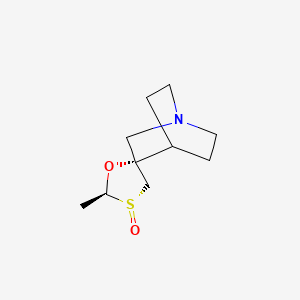
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)


